3,7-Dimethyloct-6-en-1-yn-3-ol chemical properties and structure
3,7-Dimethyloct-6-en-1-yn-3-ol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3,7-dimethyloct-6-en-1-yn-3-ol, an unsaturated tertiary alcohol also known by its common name, dehydrolinalool. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the fields of chemistry and drug development. The guide details the compound's physicochemical characteristics, structural identifiers, and includes a detailed experimental protocol for its synthesis and purification. While toxicological data indicates low acute toxicity, information regarding its specific biological activities and interactions with signaling pathways is currently limited in publicly available scientific literature.
Chemical Properties and Structure
3,7-Dimethyloct-6-en-1-yn-3-ol is a colorless to pale yellow liquid with a characteristic floral and woody odor.[1][2] It is a volatile organic compound with applications in the fragrance industry and as a key intermediate in the synthesis of other commercially valuable terpenoids, such as linalool.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of 3,7-dimethyloct-6-en-1-yn-3-ol is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | 89-93 °C at 1.6 kPa | ChemicalBook |
| 198 °C at 101.3 kPa | [1] | |
| Melting Point | -57 °C | [1] |
| Density | 0.88 g/cm³ | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [2] |
| Solubility | Sparingly soluble in water. Soluble in ethanol and other organic solvents. | [1] |
| Vapor Pressure | 0.1 mbar at 20 °C | [1] |
| Refractive Index | 1.46 at 20 °C | [1] |
Chemical Structure and Identifiers
The structural identifiers for 3,7-dimethyloct-6-en-1-yn-3-ol are crucial for its unambiguous identification in research and regulatory contexts.
| Identifier | Value | Source |
| IUPAC Name | 3,7-dimethyloct-6-en-1-yn-3-ol | [5] |
| Common Name | Dehydrolinalool | [1] |
| CAS Number | 29171-20-8 | [1] |
| SMILES String | C\C(C)=C\CCC(C)(O)C#C | |
| InChI Key | YWTIDNZYLFTNQQ-UHFFFAOYSA-N |
Synthesis and Purification
The primary industrial synthesis of 3,7-dimethyloct-6-en-1-yn-3-ol involves the ethynylation of 6-methyl-5-hepten-2-one.[1][3][6] This process utilizes acetylene in the presence of a strong base.
Experimental Protocol: Synthesis of 3,7-Dimethyloct-6-en-1-yn-3-ol
This protocol describes a general laboratory-scale synthesis.
Materials:
-
6-methyl-5-hepten-2-one
-
Acetylene gas
-
Potassium hydroxide (KOH)
-
Liquid ammonia
-
Anhydrous organic solvent (e.g., toluene)
-
Ice
-
Acetic acid (for neutralization)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a three-necked flask equipped with a gas inlet, a mechanical stirrer, and a cooling bath, a suspension of potassium hydroxide in an anhydrous solvent such as toluene is prepared.
-
The flask is cooled to 0 °C, and a stream of acetylene gas is bubbled through the suspension with vigorous stirring.
-
A solution of 6-methyl-5-hepten-2-one in the same solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
The reaction is allowed to proceed at 0 °C for several hours with continuous stirring.
-
Upon completion, the reaction is quenched by the careful addition of ice, followed by neutralization with acetic acid.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Purification
The crude product is purified by fractional distillation under reduced pressure.[6] This method is suitable for high-boiling liquids that may decompose at their atmospheric boiling point.[7] Steam distillation can also be employed for purification, particularly to remove impurities like N-methylpyrrolidone if used as a solvent in the reaction.[8]
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of 3,7-dimethyloct-6-en-1-yn-3-ol.
Biological Activity and Toxicological Profile
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published research detailing the specific biological activities or interactions of 3,7-dimethyloct-6-en-1-yn-3-ol with cellular signaling pathways. While its structural analog, linalool, has been extensively studied for its anti-inflammatory, analgesic, and other pharmacological effects, these properties cannot be directly extrapolated to dehydrolinalool without experimental validation.[9][10][11][12] The presence of the alkyne group in dehydrolinalool in place of the alkene in linalool can significantly alter its chemical reactivity and biological targets.
Due to the lack of available data on its interaction with specific biological pathways, a signaling pathway diagram cannot be provided at this time. This represents a significant knowledge gap and an area for future research.
Toxicological Summary
Toxicological studies on 3,7-dimethyloct-6-en-1-yn-3-ol indicate a low level of acute toxicity.[13] However, it is classified as a skin and eye irritant.[13][14] A summary of the available toxicological data is presented below.
| Endpoint | Result | Source |
| Acute Oral Toxicity | Minimally toxic after single ingestion. | [14] |
| Skin Irritation | Causes skin irritation. | [14] |
| Eye Irritation | Causes serious eye irritation. | [14] |
| Genotoxicity (Ames test) | Did not induce genotoxic activity in the presence of a metabolizing system. | [13] |
| Genotoxicity (in vitro chromosome aberration) | Showed marginal clastogenic activity without metabolic activation. | [13] |
| Genotoxicity (in vivo mouse micronucleus) | Non-clastogenic up to the limit dose of 2000 mg/kg. | [13] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects. | [14] |
Conclusion and Future Directions
3,7-Dimethyloct-6-en-1-yn-3-ol is a well-characterized compound in terms of its chemical and physical properties. Its synthesis is established and scalable. However, for its potential application in drug development and life sciences research, a significant gap exists in the understanding of its biological activities. Future research should focus on in vitro and in vivo studies to elucidate any pharmacological or toxicological effects. Screening for activity against various enzymes, receptors, and cell lines would be a crucial first step. Furthermore, investigating its metabolic fate and potential for bioactivation is essential for a comprehensive safety assessment. Such studies will be vital in determining whether 3,7-dimethyloct-6-en-1-yn-3-ol holds promise as a lead compound or a valuable tool for chemical biology.
References
- 1. Dehydrolinalool – Wikipedia [de.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,7-dimethyloct-6-en-1-yn-3-ol | 29171-20-8 [chemicalbook.com]
- 4. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dehydrolinalool, (S)- | C10H16O | CID 1616117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,7-dimethyloct-6-en-1-yn-3-ol synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. US3640851A - Purification of dehydrolinalool by fractional distillation and water washing - Google Patents [patents.google.com]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Anti-arthritic potential of linalool: in vitro, in vivo, and in silico mechanistic insights for safer therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (-)-Linalool inhibits in vitro NO formation: Probable involvement in the antinociceptive activity of this monoterpene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 14. tcichemicals.com [tcichemicals.com]
